molecular formula C21H21N5O B6453503 6-methyl-2-{4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile CAS No. 2549054-21-7

6-methyl-2-{4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile

カタログ番号: B6453503
CAS番号: 2549054-21-7
分子量: 359.4 g/mol
InChIキー: QNQPGOHOLMPRRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyridine core substituted with:

  • A 6-methyl group
  • A 3-carbonitrile moiety
  • A piperidin-1-yl group at position 2, further modified by a (4-oxo-3,4-dihydroquinazolin-3-yl)methyl substituent.

The quinazolinone moiety introduces hydrogen-bonding capabilities (via the carbonyl and NH groups), while the piperidine ring may adopt puckered conformations, influencing molecular interactions . Its synthesis likely involves condensation or cyclization reactions similar to those in pyridine-3-carbonitrile derivatives (e.g., Scheme 70 in ).

特性

IUPAC Name

6-methyl-2-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-15-6-7-17(12-22)20(24-15)25-10-8-16(9-11-25)13-26-14-23-19-5-3-2-4-18(19)21(26)27/h2-7,14,16H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQPGOHOLMPRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Core Pyridine-3-Carbonitrile Derivatives

Compound Name Substituents at Pyridine Position 2 Key Features Biological Relevance (Inferred)
Target Compound 4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl Quinazolinone-linked piperidine; High potential for H-bonding Kinase/enzyme inhibition (quinazolinone motif)
6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile 4-(3-methylphenyl)piperazin-1-yl Piperazine ring with 3-methylphenyl; Increased rigidity vs. piperidine CNS targets (piperazine common in neuroactive drugs)
6-(3-Amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile 3-Amino-4-methylpyrazole Pyrazole substituent; Amino group enhances solubility Anticancer/antimicrobial (pyrazole scaffolds)

Key Observations :

  • The quinazolinone-piperidine substituent in the target compound provides a unique combination of hydrogen-bond donors/acceptors, distinguishing it from phenyl- or pyrazole-substituted analogs.
  • Piperazine vs. Piperidine : Piperazine (in ) introduces an additional nitrogen, altering electronic properties and conformational flexibility compared to the target's piperidine ring.

Substituent Complexity and Physicochemical Properties

Property Target Compound 6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile 6-(3-Amino-4-methylpyrazol-1-yl)pyridine-3-carbonitrile
Molecular Weight ~410 g/mol 278.35 g/mol ~215 g/mol
logP (Estimated) ~2.8 (quinazolinone increases hydrophobicity) ~3.1 (3-methylphenyl enhances lipophilicity) ~1.5 (amino group improves solubility)
Hydrogen-Bond Donors 2 (quinazolinone NH) 0 1 (pyrazole NH)

Implications :

  • The target compound’s higher molecular weight and moderate logP suggest balanced lipophilicity, suitable for oral bioavailability.
  • The quinazolinone group’s H-bond donors may enhance target binding specificity compared to simpler aryl substituents.

Structural Validation and Conformational Analysis

Crystallographic validation using SHELX programs () is critical for confirming the piperidine ring’s puckering parameters. Cremer-Pople coordinates () quantify non-planar conformations, which are pivotal for:

  • Quinazolinone orientation: Affects interactions with enzymatic pockets.
  • Piperidine puckering : Influences steric compatibility with biological targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。